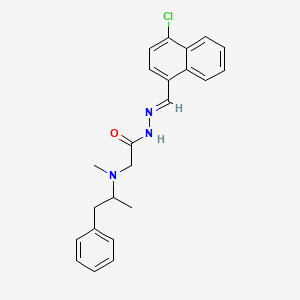
Methyl 6-hydroxy-1-naphthoate
Vue d'ensemble
Description
Methyl 6-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in an aqueous solution . This process requires careful control of reaction conditions to avoid over-alkylation and ensure high yield and purity of the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure consistent quality. Advanced purification techniques such as distillation and chromatography are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 6-keto-1-naphthoate or 6-carboxy-1-naphthoate.
Reduction: 6-hydroxy-1-naphthylmethanol.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 6-hydroxy-1-naphthoate has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, such as the suppression of inflammatory pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparaison Avec Des Composés Similaires
Methyl 6-hydroxy-1-naphthoate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-naphthoate: This compound has the hydroxyl group at the 1st position and the ester group at the 2nd position, leading to different reactivity and applications.
Methyl 6-methoxy-1-naphthoate: The methoxy group at the 6th position alters the electronic properties and reactivity compared to the hydroxyl group.
6-hydroxy-2-naphthoic acid: This compound lacks the ester group, making it more acidic and reactive in different types of chemical reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
methyl 6-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXQZHHVDIJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463698 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-13-3 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)







![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/new.no-structure.jpg)



